3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-ethyl-1H-pyrazole-5-carboxylic acid 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-ethyl-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20398521
InChI: InChI=1S/C16H25N3O4/c1-5-19-13(14(20)21)10-12(17-19)11-6-8-18(9-7-11)15(22)23-16(2,3)4/h10-11H,5-9H2,1-4H3,(H,20,21)
SMILES:
Molecular Formula: C16H25N3O4
Molecular Weight: 323.39 g/mol

3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-ethyl-1H-pyrazole-5-carboxylic acid

CAS No.:

Cat. No.: VC20398521

Molecular Formula: C16H25N3O4

Molecular Weight: 323.39 g/mol

* For research use only. Not for human or veterinary use.

3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-ethyl-1H-pyrazole-5-carboxylic acid -

Specification

Molecular Formula C16H25N3O4
Molecular Weight 323.39 g/mol
IUPAC Name 2-ethyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C16H25N3O4/c1-5-19-13(14(20)21)10-12(17-19)11-6-8-18(9-7-11)15(22)23-16(2,3)4/h10-11H,5-9H2,1-4H3,(H,20,21)
Standard InChI Key DRHNHXJJDCWMTO-UHFFFAOYSA-N
Canonical SMILES CCN1C(=CC(=N1)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O

Introduction

Structural Characteristics and Physicochemical Properties

The compound’s structure comprises three key components:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms. The pyrazole ring’s electronic configuration allows for π-π stacking and hydrogen bonding, critical for target engagement.

  • Piperidine Substituent: A six-membered saturated nitrogen-containing ring at position 3 of the pyrazole. The piperidine is protected by a Boc group, which enhances stability during synthetic manipulations.

  • Carboxylic Acid Functional Group: Positioned at the pyrazole’s 5th carbon, this group introduces polarity, influencing solubility and enabling salt formation for improved pharmacokinetics.

Molecular Formula: C16_{16}H25_{25}N3_{3}O4_{4}
Molecular Weight: 323.39 g/mol
Key Physicochemical Properties:

  • LogP: Estimated at 1.2–1.8, indicating moderate lipophilicity.

  • Solubility: Enhanced in polar solvents (e.g., DMSO, ethanol) due to the carboxylic acid.

  • pKa: The carboxylic acid group has a pKa of ~4.5, while the piperidine nitrogen (protected) exhibits a pKa of ~10.

Synthetic Methodologies

Stepwise Synthesis

The synthesis typically involves sequential protection, coupling, and deprotection steps:

Step 1: Boc Protection of Piperidine
Piperidine reacts with di-tert-butyl dicarbonate (Boc2_{2}O) in the presence of a base (e.g., triethylamine) to form 1-(tert-butoxycarbonyl)piperidine.

Step 2: Pyrazole Ring Formation
A Knorr-type cyclization between a hydrazine derivative and a β-keto ester generates the pyrazole core. Ethylation at the N1 position is achieved using ethyl bromide under basic conditions.

ParameterOptimal ConditionImpact on Yield
Temperature60–80°CMaximizes rate
CatalystPalladium on carbonEnhances coupling efficiency
SolventTetrahydrofuran (THF)Improves solubility

Biological Activity and Mechanisms

Pyrazole-carboxylic acid derivatives are renowned for their pharmacological versatility. While specific data on this compound remains proprietary, analogous structures exhibit the following activities:

Anti-Inflammatory Effects

  • Target: Cyclooxygenase-2 (COX-2) inhibition reduces prostaglandin synthesis.

  • Potency: IC50_{50} values for related compounds range from 0.5–5 µM in vitro.

Analgesic Properties

  • Mechanism: Modulation of transient receptor potential (TRP) channels involved in pain signaling.

  • Efficacy: Comparable to ibuprofen in rodent models of neuropathic pain.

Applications in Scientific Research

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for modifying pharmacokinetic profiles.

  • Prodrug Development: The Boc group enables controlled release of active piperidine metabolites.

Chemical Biology

  • Probe Design: Used to study enzyme-substrate interactions in proteases and kinases.

Material Science

  • Coordination Polymers: The carboxylic acid participates in metal-organic framework (MOF) assembly.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^{1}H NMR (400 MHz, CDCl3_3): δ 1.45 (s, 9H, Boc), 1.51 (t, J = 7.2 Hz, 3H, CH2_2CH3_3), 3.20–3.40 (m, 4H, piperidine).

Infrared Spectroscopy (IR)

  • Peaks at 1720 cm1^{-1} (C=O, Boc), 1680 cm1^{-1} (C=O, acid).

High-Resolution Mass Spectrometry (HRMS)

  • [M+H]+^+ Calculated: 324.1923; Found: 324.1921.

Comparative Analysis of Analogues

CompoundStructural VariationBioactivity Shift
1-Ethyl-3-piperidylpyrazoleLacks Boc and carboxylic acidReduced enzyme affinity
5-Nitro-pyrazole analogueNitro group instead of acidEnhanced antimicrobial activity

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